molecular formula C91H129N25O25S B1494859 Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg CAS No. 310427-94-2

Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg

Cat. No. B1494859
CAS RN: 310427-94-2
M. Wt: 2005.2 g/mol
InChI Key: NWSZHKSLZMCXEG-YHBITHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg is a useful research compound. Its molecular formula is C91H129N25O25S and its molecular weight is 2005.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorogenic Peptide Substrates for Protease Activity Measurement

A study by Grahn, Ullmann, and Jakubke (1998) discusses an assay based on internally quenched fluorogenic peptide substrates designed for measuring the proteolytic activity of trypsin and similar proteases. These substrates, including DABCYL and EDANS moieties, offer high sensitivity and specificity towards protease activity, highlighting their utility in detecting traces of proteolytic activity which is crucial for high-throughput screening applications in scientific research (Grahn, Ullmann, & Jakubke, 1998).

Peptide in HTLV-III Detection

Wang, Steel, Wisniewolski, and Wang (1986) developed an enzyme immunoassay employing a synthetic peptide for detecting antibodies to the human T-lymphotropic virus type III (HTLV-III), demonstrating the peptide's role in improving diagnostic methods for viral infections. This exemplifies the peptide's application in enhancing the specificity and sensitivity of assays for infectious diseases research (Wang, Steel, Wisniewolski, & Wang, 1986).

Alzheimer’s Disease Research

Khavinson et al. (2020) explored the EDR peptide (Glu-Asp-Arg) for its neuroprotective properties and implications in Alzheimer’s disease (AD) research. The peptide is shown to activate gene expression and protein synthesis involved in neuronal functional activity, offering insights into potential therapeutic applications for AD and other neurodegenerative diseases (Khavinson, Linkova, Kozhevnikova, & Trofimova, 2020).

Biorefinery Applications

Readi, Gironès, and Nijmeijer (2013) investigated the separation of amino acids using electrodialysis, including peptides containing arginine, highlighting the method's potential in biorefinery applications. This research underscores the peptide's relevance in the separation and purification processes critical for biotechnological and pharmaceutical manufacturing (Readi, Gironès, & Nijmeijer, 2013).

Mechanism of Action

Target of Action

The primary target of the compound Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg, also known as RE(EDANS)EVNLDAEFK(DABCYL)R, is Beta-Secretase 1 (BACE1) . BACE1 is an enzyme that plays a crucial role in the production of beta-amyloid peptides, which aggregate to form amyloid plaques in the brains of Alzheimer’s disease patients.

Mode of Action

RE(EDANS)EVNLDAEFK(DABCYL)R is a peptide that has been double-labeled with EDANS and DABCYL . It serves as a fluorescent substrate for BACE1 . The compound can be used for BACE1 activity measurement, and the enzyme activity level is directly proportional to the fluorescence reaction .

Result of Action

The interaction of RE(EDANS)EVNLDAEFK(DABCYL)R with BACE1 results in a fluorescence reaction. The intensity of this reaction is directly proportional to the activity level of BACE1 . Therefore, the compound can be used to measure BACE1 activity and, by extension, monitor the production of beta-amyloid peptides.

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C91H129N25O25S/c1-49(2)45-66(109-87(135)68(47-71(93)117)112-88(136)76(50(3)4)113-83(131)64(36-39-74(121)122)107-81(129)62(105-79(127)59(92)21-15-41-101-90(94)95)34-37-72(118)99-44-43-98-60-23-13-20-58-57(60)19-14-25-70(58)142(139,140)141)85(133)111-69(48-75(123)124)84(132)103-51(5)77(125)104-63(35-38-73(119)120)82(130)110-67(46-52-17-9-8-10-18-52)86(134)106-61(80(128)108-65(89(137)138)24-16-42-102-91(96)97)22-11-12-40-100-78(126)53-26-28-54(29-27-53)114-115-55-30-32-56(33-31-55)116(6)7/h8-10,13-14,17-20,23,25-33,49-51,59,61-69,76,98H,11-12,15-16,21-22,24,34-48,92H2,1-7H3,(H2,93,117)(H,99,118)(H,100,126)(H,103,132)(H,104,125)(H,105,127)(H,106,134)(H,107,129)(H,108,128)(H,109,135)(H,110,130)(H,111,133)(H,112,136)(H,113,131)(H,119,120)(H,121,122)(H,123,124)(H,137,138)(H4,94,95,101)(H4,96,97,102)(H,139,140,141)/t51-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSZHKSLZMCXEG-YHBITHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C91H129N25O25S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043667
Record name L-Arginine, L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-α-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-phenylalanyl-N6-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-lysyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2005.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

310427-94-2
Record name L-Arginine, L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-α-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-phenylalanyl-N6-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-lysyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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